molecular formula C19H24Cl2N2OS B8301163 [(1S)-5,6-dichloro-2,3-dihydro-1H-inden-1-yl]-[(3R)-3-(pyrrolidin-1-ylmethyl)thiomorpholin-4-yl]methanone CAS No. 157824-29-8

[(1S)-5,6-dichloro-2,3-dihydro-1H-inden-1-yl]-[(3R)-3-(pyrrolidin-1-ylmethyl)thiomorpholin-4-yl]methanone

Cat. No.: B8301163
CAS No.: 157824-29-8
M. Wt: 399.4 g/mol
InChI Key: RJMVKKVRRJUURW-CABCVRRESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1S)-5,6-dichloro-2,3-dihydro-1H-inden-1-yl]-[(3R)-3-(pyrrolidin-1-ylmethyl)thiomorpholin-4-yl]methanone is a chemical compound with the molecular formula C19H24Cl2N2OS and a molecular weight of 399.378. It is known for its role as a selective κ-opioid receptor agonist, which means it binds specifically to κ-opioid receptors in the body, producing effects such as pain relief .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S)-5,6-dichloro-2,3-dihydro-1H-inden-1-yl]-[(3R)-3-(pyrrolidin-1-ylmethyl)thiomorpholin-4-yl]methanone involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic route to maximize yield and purity. This includes scaling up the reaction conditions, using high-purity reagents, and employing advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

[(1S)-5,6-dichloro-2,3-dihydro-1H-inden-1-yl]-[(3R)-3-(pyrrolidin-1-ylmethyl)thiomorpholin-4-yl]methanone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can have different pharmacological properties and applications .

Scientific Research Applications

[(1S)-5,6-dichloro-2,3-dihydro-1H-inden-1-yl]-[(3R)-3-(pyrrolidin-1-ylmethyl)thiomorpholin-4-yl]methanone has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound in studies of κ-opioid receptor agonists and their interactions with receptors.

    Biology: The compound is used to study the biological effects of κ-opioid receptor activation, including pain relief and modulation of neurotransmitter release.

    Medicine: this compound is investigated for its potential therapeutic applications in pain management and treatment of opioid dependence.

    Industry: The compound is used in the development of new analgesic drugs and other pharmaceuticals.

Mechanism of Action

[(1S)-5,6-dichloro-2,3-dihydro-1H-inden-1-yl]-[(3R)-3-(pyrrolidin-1-ylmethyl)thiomorpholin-4-yl]methanone exerts its effects by binding to κ-opioid receptors, which are G-protein-coupled receptors located in the central and peripheral nervous systems. Upon binding, the compound activates these receptors, leading to a cascade of intracellular events that result in analgesia (pain relief) and other physiological effects. The activation of κ-opioid receptors inhibits the release of neurotransmitters such as dopamine, which contributes to its analgesic properties .

Comparison with Similar Compounds

[(1S)-5,6-dichloro-2,3-dihydro-1H-inden-1-yl]-[(3R)-3-(pyrrolidin-1-ylmethyl)thiomorpholin-4-yl]methanone is unique among κ-opioid receptor agonists due to its high selectivity and potency. Similar compounds include:

This compound stands out due to its specific binding affinity and the distinct pharmacological profile it exhibits, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

157824-29-8

Molecular Formula

C19H24Cl2N2OS

Molecular Weight

399.4 g/mol

IUPAC Name

[(1S)-5,6-dichloro-2,3-dihydro-1H-inden-1-yl]-[(3R)-3-(pyrrolidin-1-ylmethyl)thiomorpholin-4-yl]methanone

InChI

InChI=1S/C19H24Cl2N2OS/c20-17-9-13-3-4-15(16(13)10-18(17)21)19(24)23-7-8-25-12-14(23)11-22-5-1-2-6-22/h9-10,14-15H,1-8,11-12H2/t14-,15+/m1/s1

InChI Key

RJMVKKVRRJUURW-CABCVRRESA-N

Isomeric SMILES

C1CCN(C1)C[C@@H]2CSCCN2C(=O)[C@H]3CCC4=CC(=C(C=C34)Cl)Cl

Canonical SMILES

C1CCN(C1)CC2CSCCN2C(=O)C3CCC4=CC(=C(C=C34)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

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